molecular formula C14H23NO5 B2835193 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid CAS No. 2385087-00-1

6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B2835193
CAS No.: 2385087-00-1
M. Wt: 285.34
InChI Key: BLUXSXJSVQXYKD-UHFFFAOYSA-N
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Description

6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[34]octane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.

    Introduction of the Carboxylic Acid Group: This can be achieved by oxidation of an alcohol precursor or by carboxylation of a suitable intermediate.

    Attachment of the 2-Methylpropan-2-yl Group: This step often involves the use of a protecting group strategy, where the 2-methylpropan-2-yl group is introduced via a carbamate formation reaction using isobutyl chloroformate and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic core, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylates or ketones, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In organic synthesis, 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[34]octane-2-carboxylic acid can be used as a building block for more complex molecules

Biology

The compound may be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The spirocyclic structure is known to impart stability and unique pharmacokinetic properties to drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid
  • 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.3]heptane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid has a distinct spirocyclic structure that may confer unique chemical and biological properties. Its specific arrangement of functional groups can result in different reactivity and interaction profiles, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[34]octane-2-carboxylic acid, from its synthesis to its potential applications and unique characteristics

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10-4-5-14(19-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXSXJSVQXYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(O1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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